molecular formula C13H9N7 B2398293 (2E)-3-[(quinolin-8-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile CAS No. 1024788-07-5

(2E)-3-[(quinolin-8-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile

Cat. No.: B2398293
CAS No.: 1024788-07-5
M. Wt: 263.264
InChI Key: CGHUADFJAKJZGZ-CSKARUKUSA-N
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Description

(2E)-3-[(quinolin-8-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is a synthetic organic compound that features a quinoline moiety, a tetrazole ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(quinolin-8-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through Skraup synthesis or Friedländer synthesis.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles.

    Formation of the Enenitrile Group: The enenitrile group can be formed through condensation reactions involving aldehydes and nitriles.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve:

    Catalysts: Use of catalysts to increase reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(quinolin-8-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile or tetrazole groups.

    Substitution: The quinoline and tetrazole rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or amides.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[(quinolin-8-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile would depend on its specific biological target. Generally, such compounds might:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with DNA/RNA: Affect gene expression or replication.

    Modulate Receptors: Influence receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures.

    Tetrazole Derivatives: Compounds containing the tetrazole ring.

    Nitrile Compounds: Molecules with nitrile functional groups.

Uniqueness

(2E)-3-[(quinolin-8-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is unique due to its combination of quinoline, tetrazole, and nitrile groups, which may confer distinct chemical and biological properties compared to other compounds.

Properties

IUPAC Name

(E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N7/c14-7-10(13-17-19-20-18-13)8-16-11-5-1-3-9-4-2-6-15-12(9)11/h1-6,8,16H,(H,17,18,19,20)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHUADFJAKJZGZ-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC=C(C#N)C3=NNN=N3)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)N/C=C(\C#N)/C3=NNN=N3)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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